molecular formula C19H17N3O6S B2715965 N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 923462-58-2

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2715965
CAS No.: 923462-58-2
M. Wt: 415.42
InChI Key: FXSQRZHZCDSOJI-UHFFFAOYSA-N
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Description

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a potent and selective chemical probe targeting the mono-ADP-ribosyltransferase PARP14 (also known as ARTD8). This compound has emerged as a critical tool for elucidating the role of PARP14 in key disease-relevant pathways. Its primary research value lies in investigating the regulation of cancer cell proliferation and the tumor microenvironment. By selectively inhibiting PARP14, this molecule facilitates the study of macrophage polarization, as PARP14 activity is known to promote the immunosuppressive M2 phenotype [a study on PARP14 in macrophage activation]. Furthermore, its application extends to cancer immunotherapy research, where PARP14 inhibition has been shown to enhance anti-tumor immunity and synergize with immune checkpoint blockade [research on PARP14 as a potential target for cancer immunotherapy]. This makes it an invaluable compound for dissecting ADP-ribosylation signaling and for exploring novel therapeutic strategies in oncology and immunology.

Properties

IUPAC Name

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c23-18(16-12-26-14-8-4-5-9-15(14)27-16)20-19-22-21-17(28-19)10-11-29(24,25)13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSQRZHZCDSOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C19H17N3O6S
  • Molecular Weight : 415.42 g/mol
  • CAS Number : 923462-45-7

The compound features a complex structure that combines a benzodioxine moiety with an oxadiazole ring and a phenylsulfonyl group. This unique configuration is believed to contribute to its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit promising anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines:

  • Case Study : A study evaluating several oxadiazole derivatives reported that compounds similar to N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting potent anticancer activity .
CompoundCell LineIC50 (µM)
5dHUH710.1
5cHUH718.78
Control5-FU20.0

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been well-documented. The compound's structure allows for interactions with bacterial cell membranes and enzymes critical for bacterial survival:

  • Case Study : In vitro studies have demonstrated that related oxadiazole compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of cell wall synthesis or function .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

The biological activity of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The oxadiazole ring has been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells .
  • Cell Membrane Interaction : The phenylsulfonyl group enhances the lipophilicity of the compound, facilitating its penetration through cell membranes and enhancing its bioavailability .

Synthesis Methods

The synthesis of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine involves several steps:

  • Formation of Benzodioxine Core : This can be achieved through cyclization reactions involving ortho-hydroxyaryl ketones.
  • Introduction of Oxadiazole Ring : Typically synthesized via cyclization with hydrazides and carboxylic acids.
  • Sulfonylation : The phenylsulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

Scientific Research Applications

Biological Activities

Research indicates that compounds related to the oxadiazole class exhibit a variety of biological activities:

  • Antimicrobial Properties : Compounds containing the oxadiazole moiety have shown significant antimicrobial activity against various pathogens. For example, derivatives of 1,3,4-oxadiazoles have been reported to inhibit bacterial growth effectively.
  • Anticancer Effects : The compound's structure suggests potential anticancer properties. Studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. For instance, compounds based on the oxadiazole scaffold have been shown to improve cognitive functions in animal models by inhibiting acetylcholinesterase activity .

Anticancer Activity

A study investigated the anticancer properties of various oxadiazole derivatives, including those similar to N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. The results indicated that these compounds could significantly inhibit the growth of non-small cell lung cancer (NSCLC) cells and triple-negative breast cancer (TNBC) cells through apoptosis induction and cell cycle arrest .

Neuroprotective Effects

In another study focusing on neuroprotection, a compound structurally related to this compound was tested in scopolamine-induced memory impairment models. The results demonstrated improvements in memory retention and cognitive performance in treated rats compared to controls .

Comparison with Similar Compounds

Structural Implications :

  • Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl ) improve resistance to enzymatic degradation but may reduce cell permeability.
  • Halogenated aromatics (e.g., 2,5-dichlorophenyl ) enhance lipophilicity and binding to hydrophobic enzyme pockets.
  • Heterocyclic carboxamides (e.g., dihydroisoquinoline ) influence pharmacokinetics by modulating solubility and target selectivity.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The dihydrobenzo[b][1,4]dioxine group increases logP compared to simpler aryl carboxamides .
  • Solubility : Sulfonyl groups improve aqueous solubility over methyl or methoxy substituents (e.g., Compound 22 ).
  • Metabolic Stability : Sulfonamides generally exhibit slower hepatic clearance compared to esters or thioethers .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2 : Introduction of the phenylsulfonylethyl group via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., DMF as solvent, 60–80°C) are critical for yield optimization .
  • Step 3 : Carboxamide linkage using EDCI/HOBt-mediated coupling between the oxadiazole intermediate and 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid .
    • Key Considerations : Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify proton environments (e.g., oxadiazole protons at δ 8.2–8.5 ppm, benzodioxine protons at δ 4.3–4.6 ppm) .
  • Mass Spectrometry (HRMS) : Accurate mass determination to confirm molecular formula (e.g., [M+H]⁺ ion at m/z 498.1234) .
  • HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole cyclization efficiency but require strict temperature control (60–80°C) to avoid decomposition .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI) improve carboxamide bond formation yields by 15–20% .
  • Table : Comparative reaction yields under varying conditions:
StepSolventCatalystYield (%)Purity (%)Reference
1DMFNone6590
1TolueneZnCl₂7895

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Use standardized assays (e.g., MTT for cytotoxicity) with at least three independent replicates to account for variability in IC₅₀ values .
  • Target Selectivity Profiling : Compare activity against related enzymes (e.g., COX-2 vs. COX-1) to identify off-target effects that may skew results .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., sulfonamide-containing oxadiazoles) to validate trends .

Q. How can in vitro bioactivity be evaluated against specific molecular targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : For kinase or protease targets, use fluorogenic substrates (e.g., Ac-DEVD-AMC for caspases) and measure activity at 10 µM compound concentration .
  • Cellular Uptake Studies : Radiolabel the compound with ³H or ¹⁴C to quantify intracellular accumulation in cancer cell lines (e.g., HeLa or MCF-7) .
  • Table : Example bioactivity
TargetAssay TypeIC₅₀ (µM)Cell LineReference
Topoisomerase IIDNA relaxation2.1HepG2
EGFR KinaseADP-Glo™12.4A549

Q. What computational methods predict the compound’s binding interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., sulfonyl group hydrogen bonding with Ser530 in COX-2) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable ligand-protein complexes) .
  • Pharmacophore Modeling : Identify critical features (e.g., oxadiazole as a hydrogen bond acceptor) using MOE or Phase .

Key Challenges in Experimental Design

Q. How are spectral data contradictions (e.g., NMR splitting patterns) resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at 25°C and 40°C to exploit temperature-dependent shifts .
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons via correlation spectroscopy (e.g., linking oxadiazole protons to adjacent carbons) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent Models : Administer 10 mg/kg orally to Sprague-Dawley rats and collect plasma for LC-MS/MS analysis of half-life and AUC .
  • Toxicogenomics : Use RNA-seq to profile liver tissue for hepatotoxicity markers (e.g., CYP3A4 upregulation) .

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